1-(4-Aminophenyl)-3-(Boc-amino)piperidine
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Overview
Description
1-(4-Aminophenyl)-3-(Boc-amino)piperidine is an organic compound that features a piperidine ring substituted with an aminophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(Boc-amino)piperidine can be synthesized through a multi-step process:
Formation of the Piperidine Ring: The synthesis typically begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Boc Protection: The amino group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-(Boc-amino)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
1-(4-Aminophenyl)-3-(Boc-amino)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(Boc-amino)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can participate in further biochemical interactions.
Comparison with Similar Compounds
1-(4-Aminophenyl)piperidine: Lacks the Boc protection, making it more reactive.
1-(4-Nitrophenyl)-3-(Boc-amino)piperidine:
1-(4-Methoxyphenyl)-3-(Boc-amino)piperidine: Features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: 1-(4-Aminophenyl)-3-(Boc-amino)piperidine is unique due to the presence of both an aminophenyl group and a Boc-protected amino group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-5-4-10-19(11-13)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGTELGNPCUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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